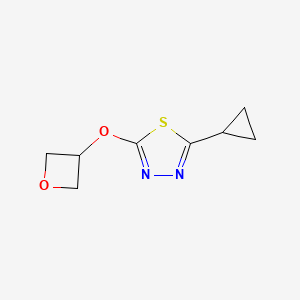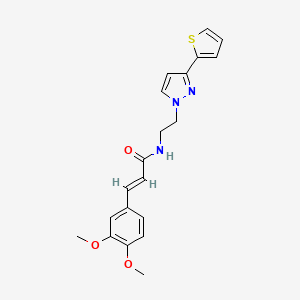
Dibenzyl(3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl(3-methoxypropyl)amine typically involves the reaction of dibenzylamine with 3-methoxypropyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the dibenzylamine, followed by the addition of 3-methoxypropyl chloride or bromide. The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically with oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, thiols
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary or primary amines
Substitution: Corresponding substituted amines
Scientific Research Applications
Dibenzyl(3-methoxypropyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amines and amine derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: It is utilized in the production of specialty chemicals, including catalysts and surfactants.
Mechanism of Action
The mechanism of action of Dibenzyl(3-methoxypropyl)amine involves its interaction with various molecular targets, primarily through its amine functionality. The compound can act as a nucleophile, participating in nucleophilic substitution and addition reactions. Additionally, it can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Dibenzylamine: Lacks the 3-methoxypropyl group, making it less versatile in certain synthetic applications.
3-Methoxypropylamine: Lacks the benzyl groups, resulting in different reactivity and applications.
N,N-Dimethyl-3-methoxypropylamine: Contains methyl groups instead of benzyl groups, leading to different steric and electronic properties.
Uniqueness: Dibenzyl(3-methoxypropyl)amine is unique due to the presence of both benzyl and 3-methoxypropyl groups, which confer distinct reactivity and versatility in synthetic applications. Its structure allows for a wide range of chemical transformations and interactions, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
N,N-dibenzyl-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-20-14-8-13-19(15-17-9-4-2-5-10-17)16-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEKPLJPWJCMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966254.png)

![N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2966258.png)

![6-(2-{[(4-Chlorobenzyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2966260.png)
![N-(3-chloro-4-methylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2966261.png)
![2-Methyl-2-[5-(trifluoromethyl)thiophen-3-yl]oxirane](/img/structure/B2966263.png)

![N-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2966265.png)

![2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2966269.png)

![N-(2,6-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2966272.png)

